Predicted Lipophilicity (clogP) Distinguishes n-Propyl from Isopropyl and Ethyl Congeners
The n-propyl chain in 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol yields a distinct clogP relative to its branched and shorter-chain analogs. In silico predictions using the XLogP3 algorithm indicate a clogP of approximately 2.45 for the n-propyl derivative, compared with 2.20 for the isopropyl congener and 1.80 for the ethyl analog [1]. This ~0.25–0.65 log unit increase over the comparators translates to a roughly 1.8–4.5× higher octanol-water partition coefficient, which can significantly influence membrane permeability and in vitro assay behavior [2].
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | clogP ≈ 2.45 (4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol) |
| Comparator Or Baseline | 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol: clogP ≈ 2.20; 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol: clogP ≈ 1.80 |
| Quantified Difference | ΔclogP = +0.25 vs. isopropyl; +0.65 vs. ethyl |
| Conditions | In silico prediction (XLogP3); structures confirmed by SMILES identity. |
Why This Matters
Higher clogP directly impacts membrane permeability and non-specific binding in cellular assays; selecting the wrong analog can bias IC₅₀ values and confound SAR interpretation.
- [1] PubChem (predicted). XLogP3 values for 4-(3-propyl-1,2,4-oxadiazol-5-yl)phenol, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol, and 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-12). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098 View Source
